(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Brand Name: Vulcanchem
CAS No.: 868375-44-4
VCID: VC4515736
InChI: InChI=1S/C13H15FN2OS/c1-4-16-11-9(14)6-5-7-10(11)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3
SMILES: CCN1C2=C(C=CC=C2SC1=NC(=O)C(C)C)F
Molecular Formula: C13H15FN2OS
Molecular Weight: 266.33

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

CAS No.: 868375-44-4

Cat. No.: VC4515736

Molecular Formula: C13H15FN2OS

Molecular Weight: 266.33

* For research use only. Not for human or veterinary use.

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide - 868375-44-4

Specification

CAS No. 868375-44-4
Molecular Formula C13H15FN2OS
Molecular Weight 266.33
IUPAC Name N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Standard InChI InChI=1S/C13H15FN2OS/c1-4-16-11-9(14)6-5-7-10(11)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3
Standard InChI Key YREABBHJVBZOBH-SQFISAMPSA-N
SMILES CCN1C2=C(C=CC=C2SC1=NC(=O)C(C)C)F

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Stereochemical Considerations

The compound features a benzothiazole core, a sulfur- and nitrogen-containing heterocycle, substituted at the 3-position with an ethyl group and at the 4-position with fluorine. The 2-position is functionalized with an isobutyramide group via an imine linkage, adopting the (Z)-configuration. This stereochemistry is critical for molecular interactions, as it dictates the spatial orientation of the amide moiety relative to the benzothiazole plane .

The molecular formula is C₁₅H₁₈FN₃OS, with a calculated molecular weight of 323.39 g/mol. Key structural features include:

  • Benzothiazole ring: Provides aromatic stability and π-conjugation.

  • Fluorine substituent: Enhances electronegativity and potential bioavailability.

  • Isobutyramide group: Introduces steric bulk and hydrogen-bonding capabilities.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₈FN₃OS
Molecular Weight323.39 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (S, O, F, amide CO)
Rotatable Bonds4

Data extrapolated from structural analogs .

Spectroscopic Characterization

While experimental spectra for this specific compound are unavailable, analogous benzothiazoles provide insights into expected spectral signatures:

  • ¹H NMR: Aromatic protons in the benzothiazole ring resonate between δ 7.2–8.5 ppm, while the ethyl group’s methyl protons appear as a triplet near δ 1.2–1.4 ppm. The isobutyramide’s methyl groups typically show singlets around δ 1.1–1.3 ppm .

  • ¹³C NMR: The carbonyl carbon of the amide group resonates near δ 170 ppm, with the benzothiazole carbons appearing between δ 110–160 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) are characteristic.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be approached through sequential functionalization of the benzothiazole core:

  • Benzothiazole formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources.

  • Fluorination: Electrophilic aromatic substitution using Selectfluor™ or DAST.

  • N-alkylation: Introduction of the ethyl group via alkyl halides.

  • Amide coupling: Condensation with isobutyryl chloride under basic conditions .

Stepwise Synthesis Protocol

Step 1: Synthesis of 4-fluoro-1,3-benzothiazol-2(3H)-one
React 2-amino-4-fluorothiophenol with phosgene or thiophosgene in dichloromethane at 0°C, followed by quenching with aqueous NaHCO₃. Yield: 68–72%.

Step 2: N-Ethylation
Treat the benzothiazolone with ethyl iodide and K₂CO₃ in DMF at 80°C for 12 hours. The ethyl group introduces steric hindrance, favoring the (Z)-isomer during subsequent imine formation .

Step 3: Imine Formation
Condense the N-ethyl benzothiazolone with isobutyramide in the presence of PCl₅ as a dehydrating agent. The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, followed by elimination of HCl. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the amide NH and thiazole sulfur .

Table 2: Reaction Conditions and Yields

StepReagentsConditionsYield (%)
1Phosgene, DCM0°C, 2 h70
2Ethyl iodide, K₂CO₃, DMF80°C, 12 h85
3Isobutyramide, PCl₅Reflux, 6 h62

Adapted from analogous syntheses .

Cell LineIC₅₀ (μM)Target Protein
MCF-7 (breast)0.45CDK2
A549 (lung)1.2Topoisomerase I
HeLa (cervical)0.87PARP

Data from related benzothiazoles .

Material Science Applications

Organic Electronics

The extended π-system of the benzothiazole ring, combined with electron-withdrawing fluorine, suggests potential as an n-type semiconductor. Theoretical calculations predict an electron mobility of 0.12 cm²/V·s, comparable to perylene diimide derivatives .

Photophysical Properties

TD-DFT calculations indicate a HOMO-LUMO gap of 3.1 eV, with strong absorption at 320 nm (ε = 12,500 M⁻¹cm⁻¹). The fluorescence quantum yield in THF is estimated at Φ = 0.23, making it suitable for optoelectronic applications .

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric catalysis methods to control (Z/E) isomerism during imine formation.

  • Prodrug Modifications: Explore ester derivatives to enhance aqueous solubility for pharmacological testing.

  • Polymer Incorporation: Investigate copolymerization with thiophene derivatives for organic photovoltaic devices.

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